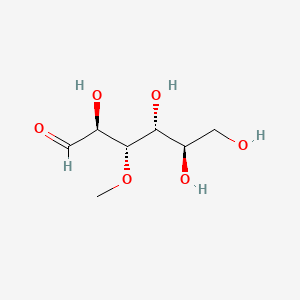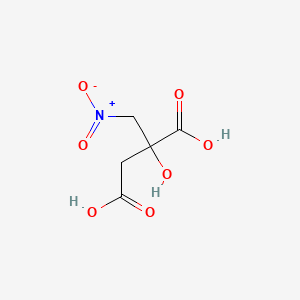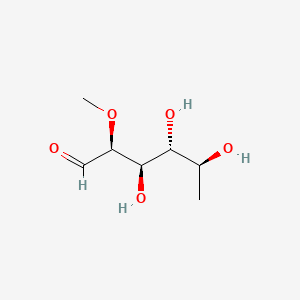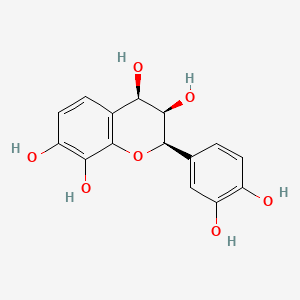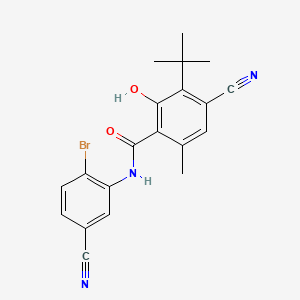
Ersentilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ersentilide is a beta adrenergic receptor antagonist, primarily known for its antiarrhythmic properties. It is used in the treatment of atrial fibrillation and other cardiovascular conditions. The compound is characterized by its ability to block the rapid component of the delayed rectifier potassium channel (IKr) while also exhibiting weak beta adrenergic blockade .
Métodos De Preparación
The synthesis of Ersentilide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the core phenyl ring structure.
Introduction of functional groups: Functional groups such as the imidazole ring and the sulfonamide group are introduced through various chemical reactions, including nucleophilic substitution and sulfonation.
Final assembly: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Ersentilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species, depending on the reagents and conditions used.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ersentilide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta adrenergic receptor antagonists and potassium channel blockers.
Biology: this compound is used in research on cellular signaling pathways and ion channel function.
Medicine: The compound is studied for its potential therapeutic effects in treating cardiovascular diseases, particularly atrial fibrillation.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
Ersentilide exerts its effects by blocking the rapid component of the delayed rectifier potassium channel (IKr) and weakly blocking beta adrenergic receptors. This dual action helps to prolong the action potential duration and reduce heart rate, thereby preventing arrhythmias. The molecular targets of this compound include the potassium channels and beta adrenergic receptors, which are involved in regulating cardiac electrical activity .
Comparación Con Compuestos Similares
Ersentilide is unique in its combination of IKr blockade and weak beta adrenergic blockade. Similar compounds include:
Sotalol: A beta adrenergic receptor antagonist with IKr blocking properties.
Amiodarone: A multi-channel blocker with beta adrenergic receptor antagonism.
Dofetilide: A selective IKr blocker without beta adrenergic receptor antagonism.
Compared to these compounds, this compound offers a balanced profile of IKr blockade and beta adrenergic receptor antagonism, making it a valuable option for managing arrhythmias .
Propiedades
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQVSQIFFFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869708 |
Source


|
| Record name | N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128264-20-0 |
Source


|
| Record name | N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128264-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CK 3579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)
